Cas no 120667-07-4 (Pyrimido[1,2-a]purin-10(3H)-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro-)

Pyrimido[1,2-a]purin-10(3H)-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro- structure
120667-07-4 structure
Productnaam:Pyrimido[1,2-a]purin-10(3H)-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro-
CAS-nummer:120667-07-4
MF:C13H17N5O4
MW:307.305182218552
CID:199899
PubChem ID:107870

Pyrimido[1,2-a]purin-10(3H)-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro- Chemische en fysische eigenschappen

Naam en identificatie

    • Pyrimido[1,2-a]purin-10(3H)-one,3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro-
    • 1,N(2)-propanodeoxyguanosine
    • 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one
    • 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(3H)-one
    • 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydropyrimido(1,2-a)purin-10(3H)-one
    • Pyrimido(1,2-a)purin-10(3H)-one, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-
    • Propanodeoxyguanosine
    • 2,1-(Iminopropano)-9-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-purin-6(9H)-one
    • 3-(2-Deoxy-β-D-ribofuranosyl)-3,5,6,7,8,10-hexahydro-10-oxopyrimido[1,2-a]purine
    • 5,6,7,8-Tetrahydro-3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
    • 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-1,3,4,5,8a-pentaaza-8aH-benzo[f]indene-9(3H)-one
    • UNII-2L6Y9J6X5R
    • 2L6Y9J6X5R
    • SCHEMBL2679724
    • Pyrimido[1,2-a]purin-10(3H)-one, 3-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro-
    • CHEBI:192114
    • 1,n2-propano-2'-deoxyguanosine
    • 1,N2-Propano-dG
    • 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one
    • 120667-07-4
    • DTXSID20152959
    • 1,n2-propanodeoxyguanosine
    • Inchi: InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1
    • InChI-sleutel: HGYWFMCWAWUWRE-DJLDLDEBSA-N
    • LACHT: OC[C@@H]1[C@@H](O)C[C@H](N2C=NC3C(N4CCCN=C4NC2=3)=O)O1

Berekende eigenschappen

  • Exacte massa: 307.12821
  • Monoisotopische massa: 307.128054
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 501
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _1.7
  • Topologisch pooloppervlak: 112

Experimentele eigenschappen

  • Dichtheid: 1.89
  • Kookpunt: 683.2°C at 760 mmHg
  • Vlampunt: 367°C
  • Brekindex: 1.865
  • PSA: 112.21
Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd